

Application Notes and Protocols: Synthesis of 9,10-Dibutoxyanthracene

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Compound of Interest

Compound Name: 9,10-Dibutoxyanthracene

Cat. No.: B1632443

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Introduction

9,10-Dibutoxyanthracene is a fluorescent compound with applications in various fields, including as a sensitizer in photopolymerization and as a building block for organic electronic materials.[1][2] This document provides a detailed experimental protocol for the synthesis of **9,10-Dibutoxyanthracene**, designed for researchers, scientists, and professionals in drug development and materials science. The described method is a two-step process commencing from anthraquinone, which is both efficient and suitable for producing high-purity material.[3]

Reaction Scheme

The synthesis proceeds through an initial acylation of anthraquinone to form an intermediate, followed by a reduction step to yield the final product, **9,10-Dibutoxyanthracene**. [3]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis protocol.

Parameter	Value	Reference
Starting Material	Anthraquinone	[3]
Final Product	9,10-Dibutoxyanthracene	[3]
Molecular Formula	C ₂₂ H ₂₆ O ₂	[4]
Molecular Weight	322.4 g/mol	[4]
Purity	≥ 99.90%	[3]
Yield	~90%	[3]
CAS Number	76275-14-4	[4]

Experimental Protocol

This protocol is adapted from a patented synthesis method.[3]

Materials:

- Anthraquinone (SM1)
- Dichloromethane (CH₂Cl₂)
- 30% Sodium hydroxide (NaOH) solution
- Sodium hydrosulfite (Na₂S₂O₄)
- Tetrabutylammonium bromide
- n-Butyryl chloride
- Triethylsilane
- Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

- 500 mL four-neck round-bottom flask

- Dropping funnel
- Magnetic stirrer
- Thermometer
- Ice bath
- Separatory funnel
- Standard glassware for workup and crystallization

Procedure:

Step 1: Acylation

- To a 500 mL four-neck flask, add 20 g of anthraquinone, 100 g of dichloromethane, 100 g of 30% sodium hydroxide solution, and 0.15 g of tetrabutylammonium bromide.[3]
- Stir the mixture and add 32 g of sodium hydrosulfite in 10 portions.[3]
- Cool the reaction mixture to a temperature between -5 °C and 5 °C using an ice bath.[3]
- Slowly add 30.5 g of n-butyryl chloride dropwise while maintaining the low temperature.[3]
- After the addition is complete, allow the reaction mixture to warm to 30-35 °C and maintain this temperature for 1.5 hours with continuous stirring.[3]
- Once the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.
- Remove the aqueous phase. The organic phase contains the intermediate M1.[3]
- Dry the organic phase with anhydrous sodium sulfate.

Step 2: Reduction

- To the dried organic phase containing the intermediate M1, add triethylsilane dropwise.[3]

- Maintain the reaction temperature at 20-40 °C during the addition.[3]
- After the addition is complete, continue to stir the reaction mixture at 30-35 °C for 1 to 5 hours.[3]
- Upon completion of the reaction, cool the mixture to induce crystallization of the final product.
- Collect the solid **9,10-Dibutoxyanthracene** by filtration.

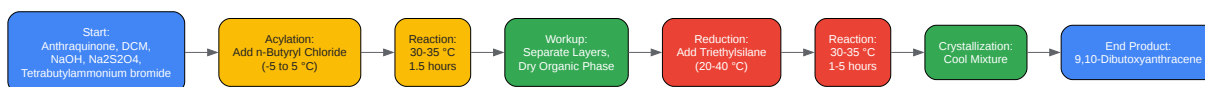
Characterization Data

The structure and purity of the synthesized **9,10-Dibutoxyanthracene** can be confirmed by spectroscopic methods.

- ¹³C NMR (101 MHz, CDCl₃, 300K): δ(ppm) = 147.5, 125.1, 125.1, 122.7, 75.8, 32.7, 19.5, 14.1.[3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **9,10-Dibutoxyanthracene**.



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Caption: Workflow for the synthesis of **9,10-Dibutoxyanthracene**.

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